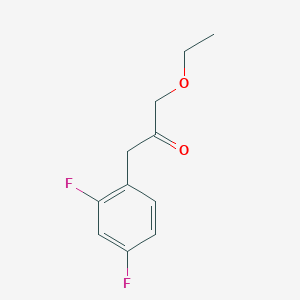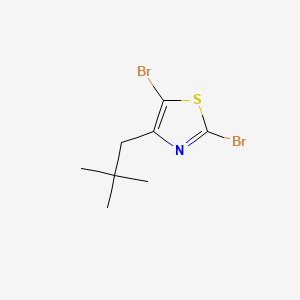
2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole is a heterocyclic compound that contains both bromine and sulfur atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole typically involves the bromination of 4-(2,2-dimethylpropyl)-1,3-thiazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste. This could involve the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thiazoles, while coupling reactions can produce complex biaryl compounds.
科学研究应用
2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with unique electronic or optical properties.
作用机制
The mechanism of action of 2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and thiazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2,5-Dibromo-1,3-thiazole: Lacks the 2,2-dimethylpropyl group, which may affect its reactivity and applications.
4-(2,2-Dimethylpropyl)-1,3-thiazole: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
2,5-Dichloro-4-(2,2-dimethylpropyl)-1,3-thiazole: Chlorine atoms instead of bromine, which can influence the compound’s reactivity and interactions.
Uniqueness
2,5-Dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole is unique due to the presence of both bromine atoms and the 2,2-dimethylpropyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
属性
分子式 |
C8H11Br2NS |
|---|---|
分子量 |
313.05 g/mol |
IUPAC 名称 |
2,5-dibromo-4-(2,2-dimethylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C8H11Br2NS/c1-8(2,3)4-5-6(9)12-7(10)11-5/h4H2,1-3H3 |
InChI 键 |
YYRPHUVJOJMLNY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1=C(SC(=N1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


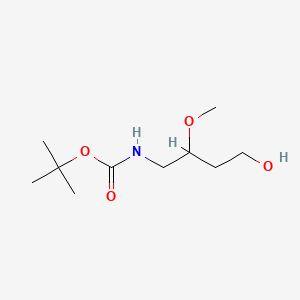


![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate](/img/structure/B13583335.png)
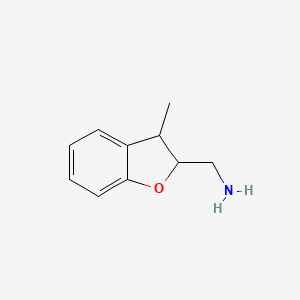
![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)
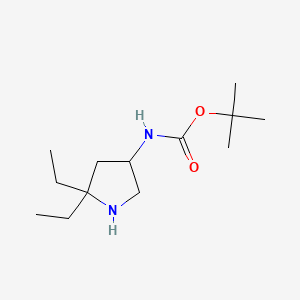
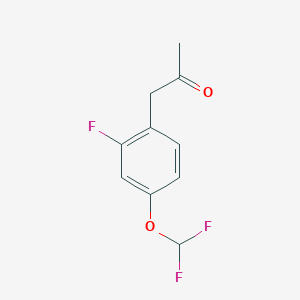
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
![2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)
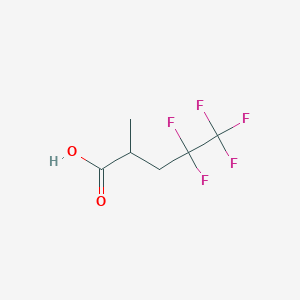
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13583379.png)
